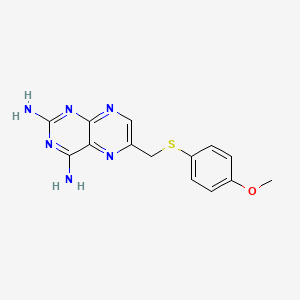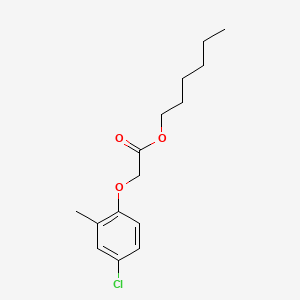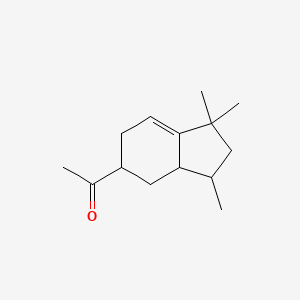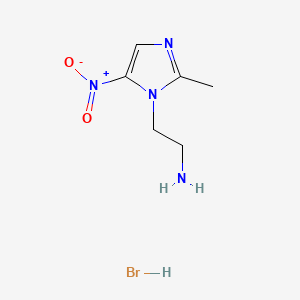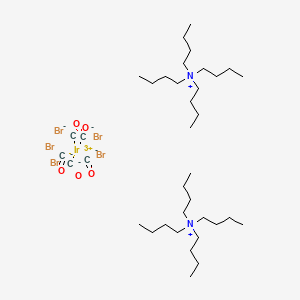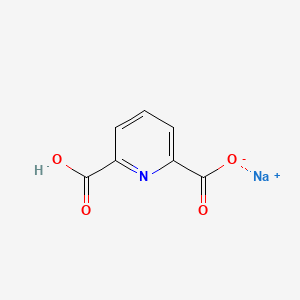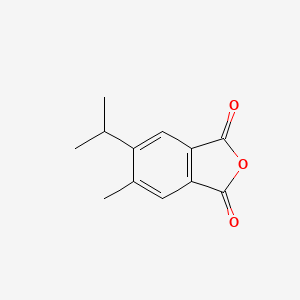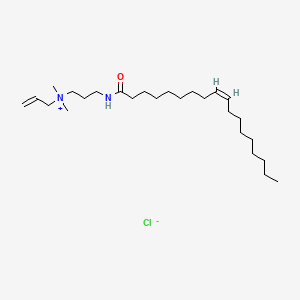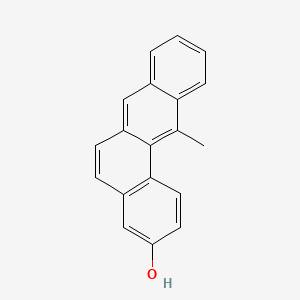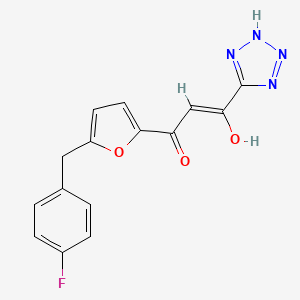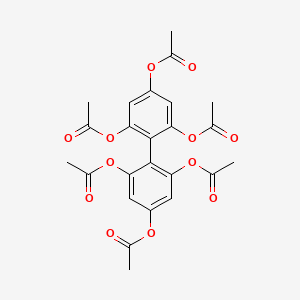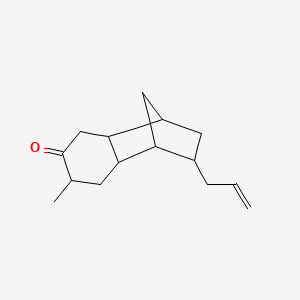
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is a complex organic compound with a unique structure This compound is characterized by its octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one core, which is further modified by an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions would likely include specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The allyl group and other functional groups can participate in substitution reactions, resulting in a variety of products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one might include other naphthalene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the allyl group, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
94134-66-4 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-one |
InChI |
InChI=1S/C15H22O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-14H,1,4-8H2,2H3 |
Clave InChI |
UCHJHXMSDQOFQM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CC(C2CC1=O)CC3CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


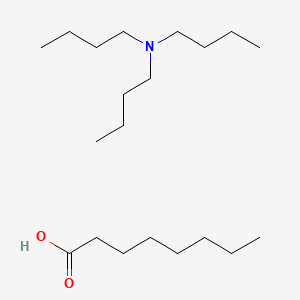
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
